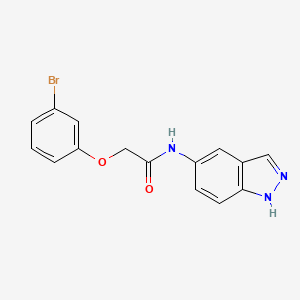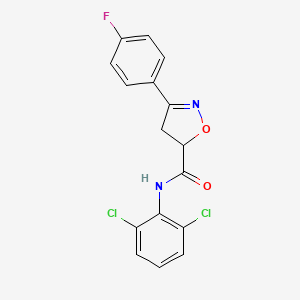
5-(3-硝基亚苄基)-3-(3-苯丙基)-1,3-噻唑烷-2,4-二酮
描述
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives often involves a Knoevenagel condensation or similar reactions. For example, a two-step synthesis involving alkylation followed by Knoevenagel condensation has been reported for the preparation of thiazolidine-2,4-dione derivatives with potential drug-like properties (Holota, Yushyn, Gzella, & Lesyk, 2022). Such methods allow for the introduction of various substituents, enabling the exploration of structure-activity relationships.
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives has been characterized using techniques like NMR, LC-MS, and X-ray diffraction. These analyses confirm the expected structural features and provide insights into the conformational preferences of these molecules (Holota et al., 2022). The presence of substituents such as the nitrobenzylidene group can significantly influence the electronic properties and potential biological activities of these compounds.
Chemical Reactions and Properties
Thiazolidine-2,4-dione derivatives can undergo various chemical reactions, including further condensation, alkylation, and acylation, to introduce additional functional groups or modify existing ones. These reactions expand the chemical diversity of the thiazolidine-2,4-dione scaffold and its potential for pharmacological application. The nitro group in particular can play a crucial role in the biological activity of these compounds (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Physical Properties Analysis
The physical properties of thiazolidine-2,4-dione derivatives, such as solubility, melting point, and crystal structure, are crucial for their development as potential drugs. These properties are influenced by the molecular structure and the presence of specific functional groups. Detailed characterization, including single-crystal X-ray diffraction, helps in understanding the molecular packing and potential intermolecular interactions relevant to their biological activity and formulation (Holota et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thiazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of electron-withdrawing or donating groups, such as the nitro group, affects their chemical behavior, including their potential as electrophiles or nucleophiles in reactions. These properties are essential for understanding the mechanism of action of these compounds as drugs or biological probes (Sakib, Khan, Arman, Kader, Faruk, Tanzil, Debnath, Haque, & Brogi, 2021).
科学研究应用
合成和生物学评估
抗结核和抗微生物活性
Samadhiya 等人(2014 年)的一项研究合成了系列 N-[2-{2-(取代苯基)-4-氧代-5-(取代亚苄基)-1,3-噻唑烷}-亚氨基乙基]-2-氨基-5-硝基噻唑衍生物。评估了这些化合物的抗菌、抗真菌和抗结核活性。结构确认是通过各种化学和光谱分析完成的,强调了该化合物在对抗传染病方面的多功能性 (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
抗癌活性
N. Kumar 和 Sanjay K. Sharma (2022) 报告了噻唑烷-2,4-二酮衍生物的合成及其对 MCF-7 人乳腺癌细胞系的抗癌活性。发现硝基的存在显着抑制拓扑异构酶-I 酶,展示了该化合物在癌症治疗中的潜力 (Kumar & Sharma, 2022).
作用机制和构效关系
抗结核机制研究
Ganesh Samala 等人(2014 年)的研究合成了 CD59 类似物,以建立构效关系并研究对结核分枝杆菌的作用机制。本研究强调了科学上对了解该化合物抗结核作用的分子基础的追求 (Samala et al., 2014).
化学性质和合成方法
醛糖还原酶抑制活性
Belgin Sever 等人(2021 年)的一项研究探讨了 5-(芳基亚苄基)噻唑烷-2,4-二酮的醛糖还原酶抑制活性。该化合物表现出有效的抑制作用,表明其在管理糖尿病并发症中的效用 (Sever et al., 2021).
抗菌活性
Nazar Trotsko 等人(2018 年)合成了具有噻唑烷-2,4-二酮的 (2,4-二氧噻唑烷-5-基/亚苄基)乙酸衍生物,对革兰氏阳性菌株表现出显着的抗菌活性。这项研究证明了该化合物在开发新型抗菌剂方面的潜力 (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
属性
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-18-17(13-15-8-4-10-16(12-15)21(24)25)26-19(23)20(18)11-5-9-14-6-2-1-3-7-14/h1-4,6-8,10,12-13H,5,9,11H2/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZWFMRGFBBVED-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3-bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4627133.png)
![6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4627144.png)
![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4627156.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4627162.png)
![2-[1-(3-chlorobenzyl)-3-piperidinyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627166.png)

![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4627181.png)
![6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4627186.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-cyclohexylbenzamide](/img/structure/B4627187.png)
